lacto-N-difucohexaose I

Glycobiology Host-Pathogen Interaction Adhesion Assay

This LNDFH I standard provides the exact Leb epitope (Fucα1-2Galβ1-3[Fucα1-4]GlcNAc) required for H. pylori BabA adhesion assays and secretor-status HMO profiling. Unlike type 2 analogs, it ensures correct receptor recognition in anti-adhesion and microbiome studies. Authentic reference material enables accurate LC-MS/MS quantification of NEC-protective HMO levels in neonatal research.

Molecular Formula C38H65NO29
Molecular Weight 999.9 g/mol
CAS No. 16789-38-1
Cat. No. B105781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelacto-N-difucohexaose I
CAS16789-38-1
Synonymslacto-N-difucohexaose I
Molecular FormulaC38H65NO29
Molecular Weight999.9 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O
InChIInChI=1S/C38H65NO29/c1-9-18(48)23(53)26(56)35(59-9)65-30-16(8-44)63-34(67-32-22(52)15(7-43)61-37(28(32)58)64-29(13(47)5-41)20(50)12(46)4-40)17(39-11(3)45)31(30)66-38-33(25(55)21(51)14(6-42)62-38)68-36-27(57)24(54)19(49)10(2)60-36/h4,9-10,12-38,41-44,46-58H,5-8H2,1-3H3,(H,39,45)/t9-,10-,12-,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25-,26-,27-,28+,29+,30+,31+,32-,33+,34-,35-,36-,37-,38-/m0/s1
InChIKeyOQIUPKPUOLIHHS-URTONSIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lacto-N-Difucohexaose I (CAS 16789-38-1) for HMO Research: Procurement and Scientific Differentiation


Lacto-N-difucohexaose I (LNDFH I, CAS 16789-38-1) is a neutral, di-fucosylated human milk oligosaccharide (HMO) with a molecular weight of 999.9 g/mol, belonging to the group of Lewis b (Le^b) blood group antigens [1]. It is characterized by a type 1 core structure (Galβ1-3GlcNAc) with two fucose residues linked via α1-2 and α1-4 linkages [2]. Unlike its isomer LNDFH II, which features a type 2 core, LNDFH I is a prominent HMO present in the milk of secretor and Lewis-positive mothers, with its concentration and presence being genetically determined [3].

Why Lacto-N-Difucohexaose I Cannot Be Substituted by Common Fucosylated HMOs Like 2'-FL or LNFP I


Substituting LNDFH I with simpler fucosylated HMOs like 2'-fucosyllactose (2'-FL) or even lacto-N-fucopentaose I (LNFP I) is scientifically invalid for specific research applications due to its unique Lewis b (Le^b) epitope [1]. While 2'-FL bears a single α1-2-linked fucose, LNDFH I contains both α1-2 and α1-4 fucose linkages on a type 1 chain, forming the complete Le^b tetrasaccharide structure recognized by pathogens like Helicobacter pylori and certain rotavirus strains [2]. This dual fucosylation is not present in the more abundant 2'-FL, nor is the specific Le^b conformation achieved by the monofucosylated LNFP I, rendering them ineffective mimics for studies requiring this precise molecular recognition [3]. The functional consequence is that LNDFH I acts as a distinct decoy receptor, a property not shared by its simpler HMO counterparts [4].

Quantitative Evidence for Lacto-N-Difucohexaose I: A Comparative Data Guide for Procurement


LNDFH I Acts as a Specific Ligand for Helicobacter pylori BabA Adhesin

LNDFH I, containing the Lewis b (Le^b) tetrasaccharide, is a known ligand for the Helicobacter pylori blood group antigen-binding adhesin (BabA). This functional property is a direct consequence of its unique di-fucosylated structure, which is absent in common HMOs like 2'-FL [1]. The enzymatic synthesis paper notes that LNDFH I was specifically chosen because it 'consists of Lewis b tetrasaccharide and lactose,' making it an ideal linker for studying this interaction [1].

Glycobiology Host-Pathogen Interaction Adhesion Assay

Relative Abundance of LNDFH I in Human Milk is Distinct from Major HMOs Like 2'-FL

The concentration of LNDFH I in human milk is significantly lower than that of the most abundant HMO, 2'-fucosyllactose (2'-FL). A quantitative analysis of human milk samples at different lactation stages provides a direct comparison of their relative abundances [1]. This data is crucial for researchers formulating synthetic HMO mixtures to mimic physiological concentrations.

Human Milk Oligosaccharide Profiling Nutritional Science Analytical Chemistry

LNDFH I Excretion in Urine as a Marker for Lewis Blood Group Status

LNDFH I can be detected and quantified in biological fluids as a specific marker of Lewis blood group status. A radioimmunoassay study measured LNDFH I equivalents in the urine of pregnant and lactating women, demonstrating its potential as a non-invasive biomarker [1]. The study found that only women belonging to the Le^b blood group excreted LNDFH I, providing a clear biological baseline compared to Le^b-negative individuals.

Biomarker Discovery Clinical Chemistry Immunoassay

Enzymatic Synthesis Yield of LNDFH I for Procurement Feasibility

The complex structure of LNDFH I necessitates a multi-step enzymatic synthesis, which directly impacts its cost and availability compared to simpler HMOs. A published method achieved a 6% overall yield over four enzymatic steps, starting from lactose [1]. This contrasts sharply with the industrial production of 2'-FL, which can be achieved with high yields in engineered microbial strains.

Enzymatic Synthesis Biomanufacturing Process Development

Key Application Scenarios for Lacto-N-Difucohexaose I Based on Quantitative Evidence


Helicobacter pylori Adhesion and Decoy Receptor Studies

LNDFH I is the gold-standard reagent for investigating the molecular mechanisms of H. pylori adhesion to the gastric epithelium. As the minimal structural unit bearing the complete Lewis b (Le^b) epitope, it is essential for competitive binding assays, glycan array development, and screening for novel anti-adhesion therapeutics [1].

Human Milk Oligosaccharide (HMO) Standard for Analytical Method Development

Due to its well-defined structure and known, albeit low, abundance in human milk (0.5-1.3% relative abundance), LNDFH I is a critical reference standard for developing and validating LC-MS and HPLC methods for the comprehensive profiling of HMOs in human milk samples [1]. Its use ensures accurate identification and quantification of this specific HMO isomer.

Lewis Blood Group Biomarker Research

The specific and exclusive presence of LNDFH I in the urine of Le^b-positive individuals makes it a valuable biomarker standard. It can be procured for developing immunoassays (like the established radioimmunoassay) and for metabolic studies investigating the link between fucosyltransferase activity (FUT2, FUT3 genotypes) and systemic HMO excretion [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for lacto-N-difucohexaose I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.